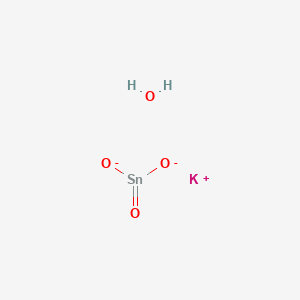
Dipotassiumdioxido-oxotintrihydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dipotassiumdioxido-oxotintrihydrate, also known by its chemical formula K2SnO3·3H2O, is a coordination complex that includes potassium, tin, oxygen, and water molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dipotassiumdioxido-oxotintrihydrate can be synthesized through a reaction involving potassium hydroxide (KOH) and tin dioxide (SnO2) in an aqueous medium. The reaction typically proceeds as follows:
SnO2+2KOH+3H2O→K2SnO3⋅3H2O
This reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired product .
Industrial Production Methods
While the compound is mainly produced for research purposes, industrial-scale production would involve similar reaction conditions but on a larger scale. The process would require precise control over the reaction environment to maintain product purity and yield .
Chemical Reactions Analysis
Types of Reactions
Dipotassiumdioxido-oxotintrihydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state tin compounds.
Reduction: It can be reduced to lower oxidation state tin compounds.
Substitution: The potassium ions can be substituted with other cations in certain reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) are often used.
Substitution: Reactions with other metal salts can lead to the substitution of potassium ions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tin(IV) oxide (SnO2), while reduction could produce tin(II) compounds .
Scientific Research Applications
Dipotassiumdioxido-oxotintrihydrate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for synthesizing other tin-based compounds and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug delivery systems.
Industry: It is used in the development of advanced materials and coatings due to its unique chemical properties
Mechanism of Action
The mechanism by which dipotassiumdioxido-oxotintrihydrate exerts its effects involves its interaction with molecular targets such as enzymes and proteins. The compound can influence various biochemical pathways, including oxidative stress responses and metal ion homeostasis. These interactions are mediated through its ability to donate or accept electrons, thereby altering the redox state of the target molecules .
Comparison with Similar Compounds
Similar Compounds
Potassium stannate (K2SnO3): Similar in composition but lacks the trihydrate component.
Sodium stannate (Na2SnO3): Similar structure but with sodium instead of potassium.
Tin(IV) oxide (SnO2): A common tin compound with different oxidation states and properties
Uniqueness
Dipotassiumdioxido-oxotintrihydrate is unique due to its trihydrate form, which imparts distinct physical and chemical properties. The presence of water molecules in its structure influences its reactivity and stability, making it suitable for specific research applications that other similar compounds may not fulfill .
Properties
Molecular Formula |
H2KO4Sn- |
|---|---|
Molecular Weight |
223.82 g/mol |
IUPAC Name |
potassium;dioxido(oxo)tin;hydrate |
InChI |
InChI=1S/K.H2O.3O.Sn/h;1H2;;;;/q+1;;;2*-1; |
InChI Key |
IAHBIDHIJMJLNN-UHFFFAOYSA-N |
Canonical SMILES |
O.[O-][Sn](=O)[O-].[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















